![molecular formula C16H12N2O3 B1448374 2-Methyl-6-nitro-4-phenoxyquinoline CAS No. 1461706-79-5](/img/structure/B1448374.png)
2-Methyl-6-nitro-4-phenoxyquinoline
Overview
Description
“2-Methyl-6-nitro-4-phenoxyquinoline”, also known as MNpq, is an organic compound that belongs to the family of quinoline derivatives. It has a molecular formula of C16H12N2O3 and a molecular weight of 280.28 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. It is known that it has a molecular weight of 280.28 g/mol , but other properties such as melting point, boiling point, and density are not provided.
Scientific Research Applications
Sensing and Detection
Quinoline derivatives have been utilized in the development of fluorescent chemosensors for selective metal ion detection. For instance, studies have demonstrated the synthesis of 8-aminoquinoline-based chemosensors for the selective detection of Zn^2+ and Al^3+ ions. These chemosensors exhibit significant potential for biological applications, including intracellular ion detection in cancer cell lines, offering mechanistic insights into their anticancer activity (Ghorai et al., 2020).
Luminescence and Magnetic Properties
Quinoline-based compounds have been synthesized for their luminescent and magnetic properties. For example, dinuclear lanthanide(iii) complexes constructed from quinoline derivatives exhibit characteristic emission peaks and magnetic properties, including magnetocaloric effects and slow magnetic relaxation behavior. These findings suggest the potential of quinoline derivatives in creating materials with practical application value in luminescence and as single-molecule magnets (Wu et al., 2019).
Antibacterial Activity
Research on quinoline alkaloids derived from plants like Zanthoxylum atchoum has revealed compounds with potent antibacterial activity. Notably, specific nitro-benzo[c]phenanthridine alkaloids have shown significant effectiveness against Staphylococcus aureus, highlighting the antimicrobial potential of quinoline derivatives (Yao-Kouassi et al., 2015).
Prodrug Systems
Quinoline derivatives have been explored as potential prodrug systems for bioreductive activation. The synthesis of novel 2-aryl-5-nitroquinolines aims at creating prodrugs that undergo activation under specific conditions, suggesting a pathway for targeted drug delivery and activation within biological systems (Couch et al., 2008).
Luminescent Materials
The synthesis and characterization of 8-hydroxyquinoline derivatives and their complexes with Eu(III) have been performed to explore their luminescence properties. These studies indicate that quinoline derivatives can serve as efficient energy transfer agents for Eu(III) ions, offering potential applications as luminescent materials with high fluorescence quantum yields (Wu et al., 2018).
properties
IUPAC Name |
2-methyl-6-nitro-4-phenoxyquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-11-9-16(21-13-5-3-2-4-6-13)14-10-12(18(19)20)7-8-15(14)17-11/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNQYEGKLOFSCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)[N+](=O)[O-])OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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